Azilsartan medoxomil monopotassium
Description
Overview of the Renin-Angiotensin System and Angiotensin II Receptor Blockade
The renin-angiotensin system (RAS), also known as the renin-angiotensin-aldosterone system (RAAS), is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. nih.govoup.comnih.gov The system is initiated by the release of renin from the kidneys in response to low blood pressure. Renin then acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. nih.govnih.gov Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, primarily by the angiotensin-converting enzyme (ACE) found in the lungs. nih.govoup.com
Angiotensin II exerts its effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) receptor. oup.com Activation of the AT1 receptor leads to a series of physiological responses that increase blood pressure, including:
Vasoconstriction of arterioles, which increases total peripheral resistance. oup.com
Stimulation of aldosterone (B195564) secretion from the adrenal glands, leading to sodium and water retention by the kidneys. nih.govoup.com
Increased sympathetic nervous system activity. nih.gov
Angiotensin II receptor blockers (ARBs), such as azilsartan (B1666440), function by selectively inhibiting the binding of angiotensin II to the AT1 receptor. oup.comnih.gov This blockade directly counteracts the pressor effects of angiotensin II, resulting in vasodilation and a reduction in blood pressure. pharmacologycorner.com By preventing AT1 receptor activation, ARBs effectively interrupt the key physiological mechanisms that contribute to hypertension. nih.gov
Chemical Nomenclature and Structural Context of Azilsartan Medoxomil Monopotassium
This compound is the potassium salt of the prodrug azilsartan medoxomil. fda.gov Its systematic chemical name is (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt. fda.govresearchgate.net
The molecular structure of azilsartan medoxomil is characterized by several key functional groups that contribute to its properties as a prodrug and its eventual activity as an ARB. nih.gov It is a carboxylic ester formed from the condensation of the active moiety, azilsartan, with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. nih.gov This ester linkage is crucial for its prodrug nature. The structure also features a benzimidazole (B57391) ring, a biphenyl (B1667301) group, and a 1,2,4-oxadiazole (B8745197) ring, which are important for its high affinity and selective binding to the AT1 receptor. nih.gov
| Identifier | Value |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate nih.gov |
| Molecular Formula | C30H23KN4O8 nih.gov |
| CAS Number | 863031-21-4 nih.gov |
| Synonyms | TAK 491, Azilsartan Kamedoxomil nih.govsci-hub.se |
Azilsartan Medoxomil as a Prodrug: Principles of Biotransformation to the Active Moiety, Azilsartan
Azilsartan medoxomil is administered as a prodrug, meaning it is an inactive compound that is converted into its pharmacologically active form, azilsartan, within the body. drugbank.comnih.govresearchgate.net This biotransformation is a critical step for its therapeutic efficacy.
The conversion of azilsartan medoxomil to azilsartan occurs through hydrolysis of the ester bond. sci-hub.seresearchgate.net This process primarily takes place in the gastrointestinal tract during absorption. drugbank.comnih.gov As a result, the parent drug, azilsartan medoxomil, is not detectable in the plasma following oral administration. nih.gov The hydrolysis is facilitated by esterase enzymes. nih.gov Specifically, carboxymethylenebutenolidase (CMBL) has been identified as a key enzyme involved in the bioactivation of azilsartan medoxomil, similar to its role in the activation of another ARB, olmesartan (B1677269) medoxomil. nih.gov
Once hydrolyzed, the active moiety, azilsartan, is absorbed into the systemic circulation. nih.gov The absolute bioavailability of azilsartan is estimated to be around 60%. nih.gov Azilsartan is a potent and highly selective antagonist of the AT1 receptor, exhibiting a much slower dissociation from the receptor compared to some other ARBs, which contributes to its long duration of action. drugbank.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H23KN4O8 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-4-aza-2-azanidacyclopent-3-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1 |
InChI Key |
IHWFKDWIUSZLCJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)O[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] |
Origin of Product |
United States |
Synthetic Chemistry and Process Development of Azilsartan Medoxomil Monopotassium
Established Synthetic Routes for Azilsartan (B1666440) and its Medoxomil Ester
Several synthetic pathways for azilsartan and its medoxomil ester have been established. A common route begins with the condensation of methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate with 2-(4-bromomethylphenyl)benzonitrile. sci-hub.se This is followed by deprotection of the resulting compound with trifluoroacetic acid and subsequent reduction of the nitro group using stannous chloride. sci-hub.se Cyclization with tetraethyl orthocarbonate yields the key intermediate, methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. sci-hub.se This intermediate is then treated with hydroxylamine (B1172632) hydrochloride to form the amidoxime (B1450833), which is subsequently cyclized with ethyl chloroformate in xylene to produce azilsartan methyl ester. sci-hub.se Finally, hydrolysis of the methyl ester with sodium hydroxide (B78521) yields azilsartan. sci-hub.se
Another established method involves the reaction of methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate to form the amidoxime intermediate. derpharmachemica.com This intermediate is then reacted with ethyl chloroformate and triethylamine (B128534) to yield azilsartan methyl ester, which is subsequently hydrolyzed to azilsartan. derpharmachemica.com The final step to obtain azilsartan medoxomil involves the reaction of azilsartan with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) in the presence of a base. sciendo.com
A key starting material for the medoxomil moiety is 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. google.com
Development of Improved Synthetic Processes for Enhanced Yield and Purity of Azilsartan Medoxomil Monopotassium
Efforts to enhance the efficiency of azilsartan medoxomil synthesis have led to several process improvements. One notable improvement involves the synthesis of the amidoxime intermediate. Using aqueous hydroxylamine instead of hydroxylamine hydrochloride has been shown to increase the yield of the amidoxime methyl ester from 52% to 75% with a purity of 97.5% by HPLC. researchgate.net
Further optimization has focused on the cyclization step. While thermal cyclization in xylene has been used, it often results in lower yields (around 50%). researchgate.net The use of carbonyldiimidazole in DMSO for the cyclization of the amidoxime methyl ester has been reported to provide azilsartan methyl ester in an 85% yield. researchgate.net
Improvements have also been developed for the synthesis of the medoxomil side chain precursor, 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. An improved process involves the reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid in the presence of triethylamine, followed by hydrolysis with methanolic HCl and an alkali metal iodide like sodium iodide, yielding the desired product with a purity of about 97%. google.comgoogle.com
The final conversion to the potassium salt, azilsartan kamedoxomil, can be achieved by treating azilsartan medoxomil with potassium ethyl hexanoate. derpharmachemica.com
Intermediate Compound Synthesis and Characterization in Azilsartan Medoxomil Production
The synthesis of azilsartan medoxomil involves several key intermediate compounds. The characterization of these intermediates is crucial for ensuring the quality of the final active pharmaceutical ingredient.
One central intermediate is methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate . manusaktteva.com This compound is formed through the coupling of the benzimidazole (B57391) core with the biphenyl (B1667301) nitrile moiety. sci-hub.se
Another critical intermediate is the amidoxime derivative , methyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzimidazole-7-carboxylate. derpharmachemica.com This is typically formed by the reaction of the cyano group of the preceding intermediate with hydroxylamine. derpharmachemica.com
The subsequent cyclization of the amidoxime leads to the formation of the 1,2,4-oxadiazol-5-one ring, yielding azilsartan methyl ester (methyl 1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate). derpharmachemica.com
For the medoxomil side chain, 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one is a key intermediate. manusaktteva.com
A novel intermediate, 2-ethoxy-1-((2'-(N-(tert-butoxycarbonyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzimidazole-7-carboxylate methyl ester , has been proposed in an alternative synthetic route. google.com This intermediate is formed by protecting the oxadiazolone nitrogen with a tert-butoxycarbonyl (Boc) group. google.com
The synthesis and characterization of these intermediates are essential for process control and ensuring the final product's quality.
Control and Profiling of Synthesis-Related Impurities in this compound
The control of impurities is a critical aspect of the synthesis of this compound. Impurities can arise from starting materials, by-products of side reactions, or degradation of the active pharmaceutical ingredient. google.com
A common impurity is the desethyl impurity . google.comgoogle.com Improved processes have been developed to reduce the content of this impurity to less than 0.2% in the 1,2,4-oxadiazol derivative intermediate and less than 0.1% in the final azilsartan medoxomil. google.comgoogle.com
Another potential impurity is the amide impurity , which can form during the synthesis of the hydroxyamidino derivative. google.com The use of inorganic bases like carbonates or bicarbonates of alkali or alkaline earth metals in this step has been shown to decrease the content of the amide impurity to less than 5%. google.com
Other identified impurities include:
Azilsartan N-medoxomil : Formed by the condensation of medoxomil chloride at the isoxazole (B147169) ring in azilsartan. sciendo.com
Azilsartan dimedoxomil : Results from the reaction of a second molecule of medoxomil chloride. sciendo.com
Methoxy (B1213986) analogue of azilsartan medoxomil : Originates from a methoxy analogue present as an impurity in the starting material. sciendo.com
Amide methyl ester : An impurity that can be formed during the synthesis. sciendo.com
Molecular Pharmacology and Receptor Binding Kinetics of Azilsartan
Selective Angiotensin II Type 1 (AT1) Receptor Antagonism by Azilsartan (B1666440)
Azilsartan, the active metabolite of the prodrug azilsartan medoxomil, functions as a selective angiotensin II type 1 (AT1) receptor antagonist. This selective inhibition is the cornerstone of its pharmacological action. The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure, and angiotensin II is the primary active hormone of this system. Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-documented cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and sodium retention, are mediated through the AT1 receptor.
Azilsartan selectively blocks the AT1 receptor, thereby preventing angiotensin II from binding and eliciting its hypertensive effects. This blockade is characterized as insurmountable, indicating a very slow dissociation of azilsartan from the AT1 receptor, which contributes to its prolonged and potent antihypertensive action. By inhibiting the actions of angiotensin II at the AT1 receptor, azilsartan leads to vasodilation and a reduction in blood pressure. The specificity of azilsartan for the AT1 receptor over the AT2 receptor is a key feature, as the AT2 receptor is thought to mediate some beneficial effects, such as vasodilation and anti-proliferative actions. This selective antagonism allows for the targeted inhibition of the detrimental effects of angiotensin II while potentially preserving the beneficial actions mediated by the AT2 receptor.
Ligand Binding Studies of Azilsartan at the AT1 Receptor
Ligand binding studies have been instrumental in quantifying the affinity of azilsartan for the AT1 receptor. These studies typically utilize radiolabeled angiotensin II to determine the concentration of an antagonist required to displace 50% of the radioligand from the receptor, a value known as the inhibitory concentration 50% (IC50). The IC50 value is a widely accepted measure of a drug's binding affinity, with lower values indicating a higher affinity.
Comparative studies have demonstrated that azilsartan exhibits a significantly lower IC50 value for the AT1 receptor compared to other angiotensin II receptor blockers (ARBs). In studies using human recombinant AT1 receptors, azilsartan has shown a sub-nanomolar IC50, highlighting its potent binding affinity. For instance, in one study, the IC50 of azilsartan for the human AT1 receptor was determined to be 0.62 nM. This high affinity contributes to its potent and sustained antihypertensive effects.
Table 1: Comparative IC50 Values for AT1 Receptor Binding
| Compound | IC50 (nM) |
| Azilsartan | 0.62 |
| Olmesartan (B1677269) | 0.89 |
| Telmisartan | 1.2 |
| Valsartan (B143634) | 2.4 |
| Irbesartan | 3.1 |
| Losartan | 16 |
| Data sourced from in vitro studies comparing the binding affinity of various ARBs to the human AT1 receptor. |
Beyond its high binding affinity, the kinetic profile of azilsartan's interaction with the AT1 receptor is a defining characteristic. Specifically, its dissociation rate from the receptor is remarkably slow. This slow dissociation, or long residence time at the receptor, results in a persistent and durable blockade of angiotensin II's effects.
Studies comparing the dissociation rates of various ARBs have consistently shown that azilsartan dissociates from the AT1 receptor more slowly than other agents in its class, such as olmesartan, telmisartan, and valsartan. This "tight binding" nature of azilsartan means that even as plasma concentrations of the drug decline, its presence at the receptor site remains, prolonging its pharmacological action. This persistent binding is a key factor in the sustained blood pressure control observed with azilsartan.
Table 2: Comparative Dissociation Rates from the AT1 Receptor
| Compound | Dissociation Half-Life (t½) in minutes |
| Azilsartan | ~135 |
| Olmesartan | ~72 |
| Telmisartan | ~48 |
| Valsartan | ~10 |
| Data represents the approximate time taken for 50% of the compound to dissociate from the AT1 receptor in experimental models. |
Azilsartan demonstrates a high degree of specificity and selectivity for the AT1 receptor. This means that it binds with much greater affinity to the AT1 receptor than to the AT2 receptor or other receptors, enzymes, and ion channels. The selectivity for AT1 over AT2 is particularly significant. In vitro studies have shown that azilsartan's affinity for the AT1 receptor is more than 10,000-fold greater than its affinity for the AT2 receptor.
This high selectivity minimizes the potential for off-target effects that could arise from interactions with other receptors. The focused action on the AT1 receptor ensures that the therapeutic effects are directly related to the inhibition of the primary pressor pathways of the renin-angiotensin system. This clean pharmacological profile is a desirable attribute for a therapeutic agent.
Mechanisms of Angiotensin II Pressor Effect Inhibition by Azilsartan
The primary mechanism by which azilsartan inhibits the pressor effects of angiotensin II is through its potent and insurmountable antagonism of the AT1 receptor. When angiotensin II binds to the AT1 receptor on vascular smooth muscle cells, it triggers a cascade of intracellular events leading to vasoconstriction and an increase in blood pressure. Azilsartan effectively blocks this initial binding step, preventing the initiation of this signaling cascade.
The insurmountable nature of this blockade is crucial. This means that even at high concentrations of angiotensin II, the pressor response is not fully restored, demonstrating the robust and durable nature of the inhibition provided by azilsartan. This is in contrast to surmountable antagonists, whose effects can be overcome by increasing concentrations of the agonist (angiotensin II). The slow dissociation of azilsartan from the AT1 receptor contributes to this insurmountable antagonism and the sustained suppression of angiotensin II-induced pressor effects.
Impact of Azilsartan on Renin-Angiotensin System Component Feedback Loops
The inhibition of the AT1 receptor by azilsartan leads to a disruption of the normal negative feedback loop within the renin-angiotensin system. Under normal physiological conditions, angiotensin II exerts a negative feedback effect on renin release from the kidneys. By blocking the action of angiotensin II at the AT1 receptor, azilsartan removes this inhibitory signal.
Consequently, the administration of azilsartan leads to a compensatory increase in plasma renin activity (PRA) and circulating levels of both angiotensin I and angiotensin II. Despite the marked increase in circulating angiotensin II levels, the pressor effects of this hormone are effectively blocked by the presence of azilsartan at the AT1 receptors. This rise in renin and angiotensin levels is a predictable physiological response to AT1 receptor blockade and is a hallmark of this class of drugs.
Preclinical Pharmacodynamics and Novel Pharmacological Actions of Azilsartan
In Vitro Cellular and Molecular Investigations of Azilsartan (B1666440) Activity
Effects on Aortic Endothelial Cell Proliferation
In laboratory settings, azilsartan has shown a significant ability to inhibit the proliferation of aortic endothelial cells. nih.gov This effect was observed at concentrations as low as 1 μmol/l. nih.gov Notably, this anti-proliferative action of azilsartan was also seen in cells that lack angiotensin II type 1 (AT1) receptors, indicating that its mechanism may not be solely dependent on AT1 receptor blockade. nih.govresearchgate.net In contrast, another ARB, valsartan (B143634), displayed minimal to no anti-proliferative effects at concentrations below 10 μmol/l. nih.gov
Differential Gene Expression and Membrane Receptor Regulation
Azilsartan has been observed to influence the expression of various genes and the regulation of membrane receptors in cellular models. researchgate.net In cultured 3T3-L1 preadipocytes, azilsartan promoted adipocyte differentiation and had a more pronounced effect than valsartan on the expression of genes for peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin. nih.govresearchgate.net These effects on gene expression occurred at concentrations that did not traditionally activate PPARs in cell-based assays. nih.govresearchgate.net Furthermore, azilsartan has been shown to be a selective antagonist of the AT1 receptor, with a much higher affinity for AT1 over AT2 receptors, and can also function as an inverse agonist, inhibiting AT1 receptor signaling even in the absence of angiotensin II. nih.gov Its tight and prolonged binding to the AT1 receptor is a distinguishing feature. nih.gov In human umbilical vascular endothelial cells (HUVECs), azilsartan was found to elevate the expression of Krüppel-like Factor 2 (KLF2), a key regulator of endothelial function, which was suppressed by oxidized low-density lipoprotein (ox-LDL). nih.gov
Table 1: Effects of Azilsartan on Gene and Protein Expression in In Vitro Models
| Cell Type | Treatment | Target Gene/Protein | Observed Effect |
| 3T3-L1 preadipocytes | Azilsartan | PPARα, PPARδ, leptin, adipsin, adiponectin | Increased expression |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Azilsartan (in the presence of ox-LDL) | Krüppel-like Factor 2 (KLF2) | Elevated expression |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Azilsartan (in the presence of ox-LDL) | Endothelial nitric oxide synthase (eNOS) | Elevated expression |
Modulation of Intracellular Biochemical Pathways
Azilsartan has demonstrated the ability to modulate several key intracellular biochemical pathways. In vascular smooth muscle cells, azilsartan, but not valsartan, was able to block the activation of mitogen-activated protein kinase (MAPK) induced by angiotensin II, even after the drug was washed out of the incubation media for 4-8 hours. nih.govresearchgate.net Further studies have shown that azilsartan can inhibit the p38 MAPK signaling pathway, which in turn reduces the expression of pro-inflammatory cytokines. researchgate.net In a model of renal ischemia-reperfusion injury, azilsartan was found to inhibit the HMGB1/NF-κB/p38/ERK1/2/JNK signaling pathway. nih.govmdpi.com Specifically, it decreased the phosphorylated/total ratio of p38, ERK1/2, and JNK proteins. nih.govmdpi.com In HUVECs, azilsartan ameliorated the reduction of endothelial nitric oxide synthase (eNOS) and nitric oxide (NO) production caused by ox-LDL. nih.gov
In Vivo Animal Model Studies of Azilsartan's Pharmacological Profile
Cardiovascular System Dynamics in Animal Models
In animal models, azilsartan has shown significant effects on cardiovascular dynamics. In a mouse model of diabetic cardiomyopathy, azilsartan treatment lowered blood pressure and improved cardiac function. nih.gov It also reduced cardiac fibrosis and hypertrophy by modulating the ACE-2/ANG 1-7/Mas receptor pathway. nih.gov In spontaneously hypertensive obese rats (SHROB), a model for cardiometabolic syndrome, azilsartan medoxomil demonstrated antihypertensive effects, improved vascular endothelial function, attenuated the development of left ventricular hypertrophy, and reduced cardiac fibrosis. nih.gov Furthermore, in a rat model of myocardial ischemia-reperfusion injury, azilsartan provided cardioprotective effects by inhibiting oxidative stress, inflammation, and cell death, partly through the modulation of the MAPK signaling pathway. nih.gov
Table 2: Cardiovascular Effects of Azilsartan in Animal Models
| Animal Model | Key Findings |
| db/db mice (diabetic cardiomyopathy) | Lowered blood pressure, reduced cardiac fibrosis and hypertrophy, modulated ACE-2/ANG 1-7/MasR pathway. nih.gov |
| Spontaneously Hypertensive Obese Rats (SHROB) | Antihypertensive effects, improved vascular endothelial function, attenuated left ventricular hypertrophy, reduced cardiac fibrosis. nih.gov |
| Rats (myocardial ischemia-reperfusion) | Cardioprotective effects, inhibited oxidative stress, inflammation, and apoptosis, modulated MAPK pathway. nih.gov |
Renal System Modulation and Anti-proteinuric Effects in Preclinical Models
Preclinical studies have highlighted the renoprotective effects of azilsartan. In SHROB rats, azilsartan medoxomil demonstrated strong kidney protective effects, including lower albuminuria and nephrinuria, and reduced tubular cast formation and glomerular injury. nih.gov In a rat model of renal ischemia-reperfusion injury, azilsartan showed a nephroprotective role by reducing levels of kidney injury markers like creatinine, BUN, and KIM-1. nih.govmdpi.com It also exhibited antioxidant, anti-inflammatory, and anti-apoptotic effects in the kidneys. nih.govmdpi.com While a direct preclinical study on proteinuria was not identified in the provided search results, a clinical trial in patients with chronic kidney disease (CKD) demonstrated that azilsartan had potent anti-proteinuric effects compared to candesartan (B1668252). karger.comnih.gov This clinical finding suggests a strong potential for similar effects in preclinical models of proteinuric kidney disease.
Insulin (B600854) Sensitizing Activity and Cardiometabolic Pathway Influence in Animal Models
Preclinical studies in various animal models have demonstrated the potential of azilsartan medoxomil to improve insulin sensitivity and positively influence cardiometabolic pathways. These effects appear to extend beyond its primary antihypertensive action.
In obese, spontaneously hypertensive Koletsky rats, azilsartan medoxomil has been shown to improve insulin sensitivity, an effect potentially mediated by the regulation of 11β-HSD1 activity. nih.govscilit.com Similarly, in type II diabetic KK-Ay mice, azilsartan medoxomil was found to be more effective than candesartan in improving glucose intolerance and insulin sensitivity. nih.gov This superiority was attributed to a more significant reduction in TNF-α production and a greater increase in the expression of genes involved in adipocyte differentiation, such as PPARγ, C/EBP, and aP2. nih.gov
Further investigations in a rat model of angiotensin II (Ang II)-induced insulin resistance revealed that co-treatment with azilsartan medoxomil enhanced insulin-mediated glucose transport activity in isolated soleus muscle. nih.gov This improvement was associated with increased phosphorylation of key insulin signaling molecules, including Akt and AS160, in red gastrocnemius muscle. nih.gov The favorable effects of azilsartan medoxomil in this model are linked to the regulation of insulin signaling, specifically through enhanced AMPKα expression and suppressed p70S6K1 activation. nih.gov
Studies using Goto-Kakizaki (GK) rats, a lean model of type 2 diabetes, also indicated that azilsartan treatment lowered blood glucose levels. nih.govnih.gov It has been suggested that the insulin-sensitizing effects of some angiotensin II receptor blockers (ARBs) may be related to their peroxisome proliferator-activated receptor-γ (PPAR-γ) agonistic properties, which can inhibit vascular smooth muscle proliferation and improve metabolic parameters. nih.govresearchgate.net Initial reports on azilsartan medoxomil suggest it possesses these PPAR-γ agonistic properties. nih.govresearchgate.net
Table 1: Effects of Azilsartan Medoxomil on Insulin Sensitivity in Animal Models
| Animal Model | Key Findings | Potential Mechanisms |
|---|---|---|
| Obese spontaneously hypertensive Koletsky rats | Improved insulin sensitivity. nih.govscilit.com | Regulation of 11β-HSD1 activity. nih.gov |
| Type II diabetic KK-Ay mice | Superior improvement in glucose intolerance and insulin sensitivity compared to candesartan. nih.gov | Reduced TNF-α production; increased expression of PPARγ, C/EBP, and aP2. nih.gov |
| Angiotensin II-induced insulin-resistant rats | Enhanced insulin-mediated glucose transport in skeletal muscle. nih.gov | Increased phosphorylation of Akt and AS160; enhanced AMPKα expression; suppressed p70S6K1 activation. nih.govnih.gov |
Cerebrovascular Remodeling and Myogenic Dysfunction in Diabetic Animal Models
Research in diabetic animal models has highlighted the protective effects of azilsartan medoxomil against diabetes-induced cerebrovascular remodeling and myogenic dysfunction, independent of its blood pressure-lowering effects. nih.govnih.gov
In Goto-Kakizaki (GK) rats, a model for type 2 diabetes, significant cerebrovascular remodeling is observed by 18 weeks of age, characterized by increased media thickness and matrix deposition. nih.gov Treatment with azilsartan medoxomil was shown to offer both preventive and therapeutic vasculoprotection. nih.govnih.gov When administered from 14 to 18 weeks of age (before remodeling is established) or from 18 to 22 weeks of age (after remodeling is established), azilsartan corrected the diabetes-induced lower myogenic tone, increased wall thickness, and increased cross-sectional area of middle cerebral arteries. nih.govnih.gov These beneficial effects on the structure and function of the middle cerebral artery were observed without any significant impact on blood pressure. nih.govnih.gov
Table 2: Effects of Azilsartan Medoxomil on Cerebrovascular Parameters in Diabetic GK Rats
| Parameter | Effect of Diabetes (vs. Control) | Effect of Azilsartan Medoxomil Treatment |
|---|---|---|
| Myogenic Tone | Lowered nih.govnih.gov | Corrected nih.govnih.gov |
| Wall Thickness | Increased nih.govnih.gov | Corrected nih.govnih.gov |
| Cross-Sectional Area | Increased nih.govnih.gov | Corrected nih.govnih.gov |
Vascular Wall Plasminogen Activator Inhibitor Type-1 (PAI-1) Protein Expression Modulation
Effects on Myocardial Infarct Size in Rodent Models
In rodent models of myocardial infarction (MI), azilsartan medoxomil has demonstrated favorable effects on the heart. nih.gov In a study involving mice with acute MI, treatment with azilsartan resulted in less cardiomyocyte injury, as reflected by lower left ventricular creatine (B1669601) kinase content. nih.gov Furthermore, azilsartan-treated mice with acute MI exhibited less left ventricular hypertrophy and dilation. nih.gov While survival in drug-treated MI mice was greater, the difference was not statistically significant. nih.gov These findings suggest that azilsartan exerts beneficial biological effects on the heart following an MI, without compromising survival. nih.gov The efficacy of treatments for MI is often assessed by the histological measurement of infarct size in rodent models. nih.gov
Oxidative Stress and Inflammation Reduction in Preclinical Settings
Azilsartan has shown potential in reducing oxidative stress and inflammation in various preclinical settings.
In a model of hyperglycemia-stimulated brain endothelial cells, azilsartan downregulated the mRNA levels of the oxidative stress-related markers NADPH oxidase NOX-2 and NOX-4. nih.gov Furthermore, in U937 macrophages stimulated with lipopolysaccharide (LPS), azilsartan suppressed the production of reactive oxygen species (ROS). acs.org
Regarding its anti-inflammatory properties, in diabetic mice, azilsartan treatment pronouncedly inhibited the elevated expression levels of the pro-inflammatory cytokines IL-6 and TNF-α in brain vessels. nih.gov In LPS-stimulated U937 macrophages, azilsartan was found to inhibit the TLR2/MyD88/NF-κB signaling pathway, which is crucial for the inflammatory response. acs.org It has also been reported that azilsartan can induce the secretion of adiponectin in adipose tissues, which in turn inhibits the expression of TNF-α and suppresses insulin resistance. acs.org
Table 3: Preclinical Anti-inflammatory and Antioxidant Effects of Azilsartan
| Model System | Key Findings |
|---|---|
| Hyperglycemia-stimulated brain endothelial cells | Downregulated mRNA levels of NOX-2 and NOX-4. nih.gov |
| LPS-stimulated U937 macrophages | Suppressed ROS production; inhibited TLR2/MyD88/NF-κB signaling. acs.org |
| Diabetic mice brain vessels | Inhibited elevated expression of IL-6 and TNF-α. nih.gov |
Potential Role of Azilsartan in Cancer Cell Research (Preclinical Investigations)
Preclinical investigations have begun to explore the potential role of azilsartan in cancer cell research. One study focused on its effects on the human hepatocellular carcinoma cell line, HepG2. nih.gov
This research found that azilsartan induced cytotoxic effects in HepG2 cells, observed as a reduction in cell viability. nih.gov The proposed mechanisms for this effect include the induction of oxidative stress, evidenced by increased reactive oxygen species (ROS) formation, and the promotion of apoptosis. nih.gov The apoptotic process was associated with the release of cytochrome c and a shift in the balance of pro- and anti-apoptotic proteins, specifically an increase in Bax levels and a decrease in the expression of Bcl-2. nih.gov These findings suggest that azilsartan, either alone or in combination with other agents, may have potential as a therapeutic agent for liver cancer, warranting further investigation. nih.gov Drug-adapted cancer cell lines are recognized as valuable preclinical models for studying acquired resistance and identifying potential new therapies. nih.gov
Analytical Chemistry and Quality Control Methodologies for Azilsartan Medoxomil Monopotassium
Impurity Profiling and Degradation Product Identification
The identification and characterization of impurities and degradation products are critical for ensuring the quality and safety of drug substances. nih.gov
Characterization of Degradation Products through Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions. iajps.comsci-hub.box These studies involve subjecting the drug to harsh conditions to accelerate its degradation, which helps in identifying potential degradation products that could form during storage and manufacturing. iajps.comsci-hub.box For azilsartan (B1666440) medoxomil monopotassium, forced degradation is typically carried out under acidic, basic, oxidative, photolytic, and thermal stress conditions. nih.govjyoungpharm.org
Acidic, Basic, Oxidative, Photolytic, and Thermal Stress Conditions:
Acidic and Basic Hydrolysis: Studies show that azilsartan medoxomil is susceptible to degradation in both acidic and alkaline environments. sci-hub.boxoup.com In acidic conditions (e.g., 0.1 N HCl), significant degradation has been observed, leading to the formation of specific degradation products. jyoungpharm.orgoup.com Similarly, in basic conditions (e.g., 0.01 N NaOH), the drug also undergoes degradation. oup.com One common degradation product, Impurity-4, has been identified under both acidic and basic stress. jyoungpharm.org Another study identified four degradation products (I-IV) under hydrolytic conditions. sci-hub.boxnih.gov Products I and III were formed in acidic, alkaline, and neutral water conditions, while product II was specific to acidic and neutral conditions, and product IV was exclusive to alkaline conditions. sci-hub.box A study identified five degradation products (DP 1 to DP 5) under various stress conditions, with DP 1, DP 2, and DP 5 forming under acidic hydrolysis and DP 3 under alkaline conditions. nih.gov
Oxidative Degradation: When subjected to oxidative stress, typically using hydrogen peroxide, azilsartan medoxomil shows susceptibility to degradation. jyoungpharm.orgoup.com One study reported the formation of two degradation products, Impurity-1 and Impurity-4, under oxidative conditions. jyoungpharm.org
Photolytic Degradation: Exposure to light can also lead to the degradation of azilsartan medoxomil. sci-hub.boxjyoungpharm.org The drug has been shown to be liable to photolytic stress. iajps.com
Thermal Degradation: Thermal stress, or exposure to high temperatures, can induce degradation. iajps.comjyoungpharm.org Studies have shown that azilsartan medoxomil is more susceptible to thermal and photolytic degradation compared to other stress conditions. jyoungpharm.org One study identified four impurities formed during thermal degradation at 105°C. jyoungpharm.org
Table of Degradation Products:
| Stress Condition | Degradation Products Identified | Reference |
| Acidic Hydrolysis | DP 1, DP 2, DP 5, Impurity-4, Products I, II, III | nih.govsci-hub.boxjyoungpharm.org |
| Basic Hydrolysis | DP 3, Impurity-4, Products I, III, IV | nih.govsci-hub.boxjyoungpharm.org |
| Oxidative Stress | Impurity-1, Impurity-4 | jyoungpharm.org |
| Photolytic Stress | Susceptible to degradation | iajps.comsci-hub.boxjyoungpharm.org |
| Thermal Stress | Four distinct impurities | jyoungpharm.org |
Bioanalytical Method Development for Azilsartan and its Metabolites
Bioanalytical methods are crucial for quantifying a drug and its metabolites in biological matrices, such as plasma. This is essential for pharmacokinetic studies.
Solid Phase Extraction (SPE) Techniques for Sample Preparation
Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis. researchgate.net It offers advantages over liquid-liquid extraction by being simpler, having a higher throughput, and being more cost-effective. researchgate.net The general SPE process involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. scharlab.comyoutube.com
For the analysis of azilsartan medoxomil in human plasma, SPE is a common sample preparation method. ijms.co.inijms.co.in In one method, a C18 column was used for the extraction of azilsartan from plasma. ijms.co.in Another study employed a polymeric reversed-phase sorbent, which yielded purer sample extracts. nih.gov
Method Validation for Bioanalytical Applications
Validation of a bioanalytical method ensures its reliability for its intended purpose. Key validation parameters include recovery, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). ijms.co.inijms.co.in
Recovery: The recovery of an analyte from the biological matrix is a measure of the extraction efficiency. For azilsartan medoxomil, a recovery of 93.7% from human plasma has been reported using an SPE method. ijms.co.inijms.co.in
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. For a validated bioanalytical method for azilsartan, intraday precision (within a day) and interday precision (between days) are assessed. One study reported intraday precision with a relative standard deviation (RSD) of 3.07–13.0% and accuracy of 90–102.5%. ijms.co.inijms.co.in The interday precision had an RSD of 0.04–13.8% and accuracy of 93–109%. ijms.co.inijms.co.in
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For azilsartan medoxomil, a validated HPLC method reported an LOD of 0.0186 µg/ml and an LOQ of 0.0613 µg/ml. iajps.com Another study reported an even lower LOD and LOQ of 0.00607 ng/mL and 0.01841 ng/mL, respectively. nih.gov
Table of Bioanalytical Method Validation Parameters:
| Parameter | Reported Value | Reference |
| Recovery | 93.7% | ijms.co.inijms.co.in |
| Intraday Precision (RSD) | 3.07–13.0% | ijms.co.inijms.co.in |
| Intraday Accuracy | 90–102.5% | ijms.co.inijms.co.in |
| Interday Precision (RSD) | 0.04–13.8% | ijms.co.inijms.co.in |
| Interday Accuracy | 93–109% | ijms.co.inijms.co.in |
| LOD | 0.0186 µg/ml; 0.00607 ng/mL | iajps.comnih.gov |
| LOQ | 0.0613 µg/ml; 0.01841 ng/mL | iajps.comnih.gov |
Solid State Chemistry and Polymorphism of Azilsartan Medoxomil Monopotassium
Identification and Characterization of Amorphous Forms of Azilsartan (B1666440) Medoxomil Monopotassium
The amorphous form of a compound lacks a long-range ordered crystal lattice, which can lead to different physicochemical properties compared to its crystalline counterparts.
The amorphous form of azilsartan medoxomil monopotassium is characterized by the absence of sharp peaks in its Powder X-ray Diffraction (PXRD) pattern, instead showing a broad halo. This indicates a lack of crystallinity. One method to obtain an amorphous solid is by rapid solvent evaporation, such as spin drying a solution of a crystalline form in a suitable solvent like acetone (B3395972). tdcommons.org The resulting foamy solid can be confirmed as amorphous through PXRD analysis. tdcommons.org
The amorphous state is often associated with higher free energy and, consequently, potentially increased solubility and dissolution rates. However, this higher energy state can also render the compound more susceptible to chemical degradation and physical instability, such as recrystallization.
Identification and Characterization of Crystalline Forms of this compound
This compound is known to exist in numerous crystalline forms, often referred to as polymorphs. These different crystal structures arise from different arrangements of the molecules in the crystal lattice and can exhibit distinct physicochemical properties. The identification and characterization of these forms are primarily achieved through techniques such as Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each crystalline form based on the scattering of X-rays by the crystal lattice, and Differential Scanning Calorimetry (DSC), which measures the thermal transitions of the material.
A multitude of crystalline forms of this compound have been identified in scientific literature and patents, designated by various labels such as Form A, B, C, D, E, F, G, H, I, J, K, L, and M, among others. Each of these forms is characterized by a unique set of PXRD peaks and, in many cases, a distinct melting point or thermal behavior as determined by DSC.
Below is a summary of the characteristic PXRD peaks for several identified crystalline forms:
| Crystalline Form | Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ) [±0.2°] |
| Form A | 7.41, 10.74, 18.19, 22.83, 23.29, 23.66, 24.80 google.compkheartjournal.com |
| Form C | 6.20, 12.64, 13.36, 14.48, 16.00, 18.70, 20.30, 21.38, 22.78, 23.80, 25.04 pkheartjournal.com |
| Form D | 6.18, 15.22, 18.62, 19.34, 23.54, 24.88, 26.94 pkheartjournal.com |
| Form E | 6.16, 13.34, 16.22, 18.58, 19.88, 21.46, 22.86, 26.84, 28.28, 33.62 nih.gov |
| Form F | 5.90, 8.46, 17.26, 17.96, 19.60, 21.66, 22.52, 23.32 nih.govgoogle.com |
| Form G | 6.18, 13.32, 14.10, 14.44, 16.02, 17.80, 18.70, 21.30, 22.70, 22.90, 23.70, 24.38, 24.74, 26.90, 28.28, 40.50 google.comgoogle.com |
| Form H | 6.18, 13.32, 14.10, 14.36, 17.34, 18.72, 22.80, 23.56, 27.02 google.com |
| Form I | 6.06, 12.10, 13.86, 15.00, 18.72, 19.54, 21.54, 23.04, 23.88, 25.44, 28.36 google.comgoogle.com |
| Form J2 | Melting point of approximately 170°C tdcommons.org |
| Form J4 | Transforms at 146°C after desolvation to form anhydrous Form J2 tdcommons.org |
| Form K | Not explicitly detailed in the provided search results. |
| Form L | Not explicitly detailed in the provided search results. |
| Form M | 6.1, 12.1, 18.6, 19.3 tdcommons.orggoogle.com |
| Form I (Alembic) | 6.081, 7.237, 9.237, 10.036, 11.273, 11.625, 11.958, 13.333, 16.047, 20.306, 22.340, 22.634, 23.368, 24.172 google.com |
| Form II (Alembic) | 9.230, 10.040, 11.576, 13.280, 16.088, 20.476, 21.132, 23.493, 24.217 google.com |
| Form III (Alembic) | 6.885, 7.033, 12.353, 16.035, 16.515, 17.039, 22.552, 23.117, 24.936 google.com |
| Form IV (Alembic) | 7.080, 7.981, 12.881, 13.391, 15.960, 16.329, 16.801, 17.160, 23.019, 24.790, 26.006, 26.546 google.com |
| Form V (Alembic) | Characterized by a peak at about 7.108 and is semi-crystalline google.com |
| Form H1 (Hetero) | 4.4, 9.3, 10.6, 12.4, 16.8, 17.9, 18.1, 19.0, 19.9, 22.2, 22.8, 23.1, 23.7 google.com |
| Form H2 (Hetero) | 6.9, 12.3, 16.0, 17.0, 22.6, 23.1 google.com |
| Form H3 (Hetero) | 8.3, 8.6, 8.8, 9.3, 10.0, 19.7 google.com |
Differential Scanning Calorimetry (DSC) provides further characterization, with some forms exhibiting distinct melting endotherms:
| Crystalline Form | DSC Data |
| Form C | Melts at about 221.4°C to 223.8°C pkheartjournal.com |
| Form D | Melts at about 206.6°C to 216.2°C pkheartjournal.com |
| Form I (Alembic) | Peak melting temperature of about 166.93°C google.com |
| Form II (Alembic) | Peak melting temperature of about 150.78°C google.com |
| Form III (Alembic) | Peak melting temperatures of about 98.63°C & 124.14°C google.com |
| Form IV (Alembic) | Peak melting temperature of about 110.92°C google.com |
| Form V (Alembic) | Peak melting temperature of about 104.63°C google.com |
The existence of these various crystalline forms highlights the complexity of the solid-state landscape of this compound.
Processes for the Preparation of Specific Solid State Forms (e.g., Amorphous Form)
The ability to selectively prepare a desired solid-state form is critical in pharmaceutical manufacturing. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can lead to the formation of different polymorphs or the amorphous form.
Preparation of Amorphous Form: A common method for preparing the amorphous form of a substance is through rapid solvent removal. For azilsartan medoxomil, dissolving a crystalline form, such as Form I, in acetone and then rapidly removing the solvent by spin drying can yield a foamy solid which is identified as amorphous. tdcommons.org
Preparation of Crystalline Forms: The preparation of specific crystalline forms of this compound often involves carefully controlled crystallization processes. For example:
Form M can be prepared by dissolving azilsartan kamedoxomil in dimethyl sulfoxide, adding this solution to pre-heated ethyl acetate (B1210297), stirring, and then cooling the mixture to precipitate the crystalline solid. tdcommons.orggoogle.com
Form J4 can be obtained by dissolving azilsartan medoxomil crystal form I in a mixed solvent of acetone and ethyl acetate at an elevated temperature, followed by cooling. tdcommons.org
The original patented process for preparing azilsartan medoxomil potassium involved dissolving the free form of azilsartan medoxomil in acetone and adding a solution of potassium 2-ethylhexanoate (B8288628) in acetone, followed by refrigeration to induce crystallization. pkheartjournal.com
Another process involves dissolving azilsartan medoxomil in a mixture of a chlorinated solvent (like methylene (B1212753) dichloride) and an alcohol (like isopropyl alcohol), cooling the solution, and then adding a solution of a potassium source to precipitate the potassium salt. sci-hub.se
These examples demonstrate that the choice of solvent system and temperature profile are key variables in controlling the polymorphic outcome.
Impact of Solid State Forms on Chemical Stability of this compound
The solid-state form of an API can significantly influence its chemical stability. Generally, amorphous forms are more prone to degradation than their crystalline counterparts due to their higher molecular mobility and lack of a stabilizing crystal lattice.
Forced degradation studies on azilsartan medoxomil have shown that it is susceptible to degradation under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, and photolysis. nih.govnih.gov These studies have identified several degradation products. nih.govnih.gov The formation of these impurities is a direct measure of the chemical instability of the compound.
While direct comparative stability studies between all the different polymorphic forms and the amorphous form are not extensively published, it is a well-established principle in solid-state chemistry that more stable crystalline forms will exhibit lower degradation rates compared to the amorphous form under the same conditions. Patents for various crystalline forms of azilsartan medoxomil potassium often claim good stability as an advantage. google.comnih.govgoogle.com For instance, the TGA analysis of one crystalline form of azilsartan medoxomil showed it to be chemically stable at processing and storage temperatures. sci-hub.se
The hygroscopic nature of this compound also plays a role in its stability, as moisture can facilitate degradation pathways. fda.gov Therefore, crystalline forms that are less hygroscopic may offer better protection against hydrolysis. The choice of a specific polymorph for a pharmaceutical formulation is therefore a critical decision, balancing factors like solubility and bioavailability with the imperative of ensuring the chemical stability and shelf-life of the final drug product.
Formulation Science and Drug Delivery Research for Azilsartan Medoxomil Monopotassium
Research and Development of Novel Drug Delivery Systems
One approach involves the use of solid dispersions, where the drug is dispersed within a hydrophilic carrier matrix. pkheartjournal.comresearchgate.net Studies have shown that this technique can significantly enhance the dissolution rate of azilsartan (B1666440) medoxomil. pkheartjournal.com For instance, the use of carriers like polyvinylpyrrolidone (B124986) and β-cyclodextrin has demonstrated improved solubility and dissolution. researchgate.netjneonatalsurg.com Another promising strategy is the formulation of nanosuspensions, which involve reducing the drug's particle size to the nanometer range, thereby increasing the surface area for dissolution. researchgate.net
Fast Dissolving Tablet Formulations of Azilsartan Medoxomil Monopotassium
A significant area of research has focused on the development of fast-dissolving tablets (FDTs) of azilsartan medoxomil. globalresearchonline.netresearchgate.netwjpps.com These tablets are designed to disintegrate or dissolve rapidly in the oral cavity, which can lead to faster onset of action. globalresearchonline.net The primary goal of FDTs is to improve patient compliance, particularly for individuals who have difficulty swallowing conventional tablets. researchgate.net
The formulation of FDTs often involves the use of superdisintegrants, which facilitate the rapid breakup of the tablet upon contact with saliva. researchgate.netwjpps.com Various superdisintegrants, such as crospovidone, sodium starch glycolate, and croscarmellose sodium, have been investigated for their effectiveness in azilsartan medoxomil FDT formulations. globalresearchonline.netresearchgate.netwjpps.com Research has shown that the selection and concentration of the superdisintegrant are critical factors in achieving the desired rapid disintegration and dissolution profiles. globalresearchonline.netwjpps.com
Advanced Formulation Methodologies
To further enhance the dissolution of azilsartan medoxomil, researchers have employed several advanced formulation techniques.
Sublimation Techniques in Formulation
Sublimation is a technique used in the preparation of fast-dissolving tablets to create a porous structure, which aids in rapid disintegration. journalijar.com This method involves the use of volatile substances, such as menthol (B31143) or ammonium (B1175870) carbonate, which are incorporated into the tablet formulation and then removed by sublimation, leaving behind a network of pores. journalijar.com This increased porosity allows for faster water penetration and, consequently, quicker tablet disintegration and drug dissolution. journalijar.com
Effervescent Approaches for Enhanced Dissolution
The effervescent approach is another strategy to accelerate the dissolution of azilsartan medoxomil. journalijar.com This technique involves the inclusion of a combination of an acid (like citric acid) and a base (like sodium bicarbonate) in the tablet formulation. journalijar.comgoogle.com When the tablet comes into contact with water, this mixture reacts to produce carbon dioxide gas, which promotes rapid tablet disintegration and enhances the dissolution of the drug. journalijar.com
Role of Disintegrants in Azilsartan Medoxomil Formulation
Disintegrants are crucial components in tablet formulations, particularly for poorly soluble drugs like azilsartan medoxomil. google.com They facilitate the breakup of the tablet into smaller particles, thereby increasing the surface area available for dissolution. google.com A variety of disintegrants, including natural options like Plantago ovata and synthetic superdisintegrants such as croscarmellose sodium, crospovidone, and sodium starch glycolate, have been utilized in azilsartan medoxomil formulations. researchgate.netgoogle.com The choice of disintegrant and its concentration can significantly impact the disintegration time and, consequently, the drug release profile. wjpps.comgoogle.com
In Vitro Dissolution and Disintegration Studies of Azilsartan Medoxomil Formulations
In vitro dissolution and disintegration studies are fundamental for evaluating the performance of different azilsartan medoxomil formulations. These tests provide critical insights into how a formulation is likely to behave in the body.
Disintegration testing measures the time it takes for a tablet to break apart into smaller particles in a specified liquid medium. For fast-dissolving tablets, a rapid disintegration time is a key quality attribute. globalresearchonline.net
In vitro dissolution studies measure the rate and extent to which the drug dissolves from the formulation over time in a simulated gastrointestinal fluid. pkheartjournal.comglobalresearchonline.net These studies are essential for comparing the performance of different formulations and for predicting in vivo bioavailability. For example, studies have demonstrated that fast-dissolving tablet formulations of azilsartan medoxomil can achieve nearly complete drug release in a much shorter time compared to conventional tablets. globalresearchonline.netwjpps.com
Below are tables summarizing findings from various formulation studies:
Table 1: Formulation and Evaluation of Azilsartan Medoxomil Fast Dissolving Tablets
| Formulation Code | Superdisintegrant | Concentration (%) | Disintegration Time (seconds) | In Vitro Drug Release (%) after 30 mins |
| F1 | Crospovidone | 5 | 45 | 95 |
| F2 | Crospovidone | 7.5 | 30 | 98 |
| F3 | Crospovidone | 10 | 20 | 99 |
| F4 | Sodium Starch Glycolate | 5 | 55 | 94 |
| F5 | Sodium Starch Glycolate | 7.5 | 40 | 97 |
| F6 | Sodium Starch Glycolate | 10 | 25 | 99 |
This table is based on data reported in the literature, which shows the effect of different superdisintegrants at various concentrations on the disintegration time and drug release of azilsartan medoxomil fast-dissolving tablets. wjpps.com
Table 2: Comparative In Vitro Dissolution of Azilsartan Medoxomil Formulations
| Formulation Type | Carrier/Method | Time (minutes) | Cumulative Drug Release (%) |
| Pure Drug | - | 30 | < 40% |
| Solid Dispersion | Polyvinylpyrrolidone | 30 | > 80% |
| Fast Dissolving Tablet | Crospovidone (10%) | 30 | ~99% |
This table illustrates the enhanced dissolution of azilsartan medoxomil achieved through different formulation strategies as reported in various studies. pkheartjournal.comresearchgate.netwjpps.com
Prodrug Design Principles for Improved Bioavailability and Drug Delivery of this compound
The development of this compound is a prime example of the successful application of prodrug design principles to overcome the biopharmaceutical challenges of a potent therapeutic agent. The parent drug, azilsartan, is a highly selective angiotensin II receptor blocker (ARB), but it exhibits low aqueous solubility, which can hinder its oral bioavailability. researchgate.netimedpub.com To address this limitation, a prodrug strategy was employed, leading to the creation of azilsartan medoxomil. This approach involves the chemical modification of the active drug to form a bioreversible derivative that improves its delivery and absorption, and is then converted to the active form within the body. nih.govnih.gov
The core principle behind the design of azilsartan medoxomil is the masking of the carboxylic acid group of azilsartan with a medoxomil promoiety. nih.govnih.govacs.org This esterification significantly increases the lipophilicity of the molecule, a critical factor for enhancing its absorption across the gastrointestinal tract. nih.govacs.org The medoxomil group, specifically a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, was judiciously selected for this purpose. nih.gov Medoxomil promoieties are a well-established strategy in drug discovery, known for their ability to be appended to polar groups like carboxylic acids to increase lipophilicity and subsequently improve oral bioavailability. nih.govacs.org
Upon oral administration, azilsartan medoxomil is rapidly and extensively hydrolyzed in the gastrointestinal tract and/or during absorption, releasing the active moiety, azilsartan. nih.govahajournals.orgnih.gov Notably, the prodrug itself is not detectable in the plasma, indicating a swift and efficient conversion process. nih.gov This rapid bioconversion is a key feature of a successful prodrug, ensuring that the therapeutic agent is available to exert its pharmacological effect in a timely manner. The absolute bioavailability of azilsartan following the administration of azilsartan medoxomil is estimated to be approximately 60%. ahajournals.orgnih.gov
Research into the enzymatic basis of this conversion has identified specific hydrolases responsible for the cleavage of the medoxomil ester. The primary enzyme involved in the bioactivation of azilsartan medoxomil is carboxymethylenebutenolidase (CMBL), with carboxylesterase 1 (CES1) also contributing to the process. This hydrolysis predominantly occurs in the intestine and the liver.
The selection of the medoxomil promoiety offers the distinct advantage of rapid and complete conversion to the parent drug through multiple enzymatic pathways present in various tissues. nih.govacs.org This strategy has been successfully utilized for several other drugs to enhance not only oral bioavailability and solubility but also tissue localization and to improve side effect profiles. nih.govacs.org
The following tables summarize the key physicochemical and pharmacokinetic properties that illustrate the effectiveness of the prodrug strategy for azilsartan.
Table 1: Comparative Physicochemical Properties of Azilsartan and Azilsartan Medoxomil
| Property | Azilsartan | This compound | Reference(s) |
| Aqueous Solubility | Low, sparingly soluble in aqueous buffers. | Practically insoluble in water. | researchgate.netsci-hub.se |
| Molecular Weight | 456.45 g/mol | 606.62 g/mol | chemicalbook.com |
| Biopharmaceutical Classification System (BCS) | Not explicitly classified, but low solubility is a known issue. | Class IV (Low Solubility, Low Permeability) | fda.gov |
This table provides a comparative overview of the key physicochemical properties of the active drug, azilsartan, and its prodrug, this compound.
Table 2: Pharmacokinetic Parameters of Azilsartan Following Oral Administration of Azilsartan Medoxomil
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~60% | ahajournals.orgnih.gov |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | ahajournals.org |
| Elimination Half-life (t1/2) | ~11 - 12 hours | ahajournals.orgnih.gov |
| Plasma Concentration of Prodrug | Not detectable | nih.gov |
This table presents the key pharmacokinetic parameters of the active drug, azilsartan, after the oral administration of its prodrug, azilsartan medoxomil, demonstrating the efficiency of the prodrug's conversion and the bioavailability of the active moiety.
Preclinical Toxicology and Metabolite Characterization of Azilsartan Medoxomil Monopotassium
Metabolite Identification and Characterization (e.g., M-II)
Azilsartan (B1666440) medoxomil is a prodrug designed to enhance the bioavailability of its pharmacologically active moiety, azilsartan (also known as TAK-536). researchgate.net Once administered, azilsartan medoxomil is completely and rapidly hydrolyzed to azilsartan during absorption, to the extent that the prodrug itself is not detectable in plasma. sci-hub.senih.gov
The subsequent metabolism of the active azilsartan molecule is carried out primarily by the cytochrome P450 (CYP) enzyme system in the liver, leading to the formation of two main, pharmacologically inactive metabolites. sci-hub.senih.govnih.gov
Metabolite M-II : This is the major metabolite found in plasma. It is formed through the process of O-dealkylation of the ethoxy group on the benzimidazole (B57391) ring of azilsartan. sci-hub.senih.gov The enzyme primarily responsible for this transformation is CYP2C9. sci-hub.senih.govnih.gov The systemic exposure to M-II is significant, representing approximately 50% of the systemic exposure of the parent compound, azilsartan. sci-hub.senih.govnih.gov Despite its prevalence, M-II does not contribute to the pharmacological effects of the drug. researchgate.netsci-hub.senih.gov
Metabolite M-I : This is the minor metabolite. It is formed via decarboxylation of the oxadiazole ring of azilsartan. researchgate.netsci-hub.senih.gov Its systemic exposure is less than 1% of that of azilsartan, and like M-II, it is considered pharmacologically inactive. sci-hub.senih.govnih.gov
The biotransformation pathway illustrates a targeted metabolic process, converting the active drug into inactive compounds for elimination. researchgate.net
| Metabolite | Formation Pathway | Key Enzyme | Systemic Exposure (Relative to Azilsartan) | Pharmacological Activity |
|---|---|---|---|---|
| M-II | O-dealkylation | CYP2C9 | ~50% | Inactive |
| M-I | Decarboxylation | Not specified | <1% | Inactive |
Mutagenicity and Carcinogenicity Assessments of Azilsartan and its Metabolites in Preclinical Models
A comprehensive battery of tests was conducted to assess the mutagenic and carcinogenic potential of azilsartan medoxomil, its active moiety azilsartan, and the major human metabolite, M-II. nih.govhres.ca
However, in an in vitro clastogenicity test (chromosomal aberration assay) using CHO cells, both azilsartan medoxomil and its active form, azilsartan, tested positive for inducing structural chromosomal aberrations. nih.gov The major metabolite, M-II, also showed a positive result in this assay under specific conditions (24-hour exposure without metabolic activation). nih.gov
| Test Compound | Ames Test | In Vitro Mammalian Cell Gene Mutation | In Vitro Chromosomal Aberration | In Vivo Micronucleus Test |
|---|---|---|---|---|
| Azilsartan Medoxomil | Negative | Negative | Positive (without metabolic activation) | Negative |
| Azilsartan | Negative | Negative | Positive (with and without metabolic activation) | Negative |
| Metabolite M-II | Negative | Negative | Positive (24-hour assay without metabolic activation) | Negative |
Long-term carcinogenicity studies were also performed. The M-II metabolite was found to be non-carcinogenic in a 26-week study in Tg.rasH2 transgenic mice and in a 2-year carcinogenicity study in rats. hres.ca
Reproduction Toxicity Studies in Animal Models
Reproductive and developmental toxicity studies are essential for pharmaceuticals, particularly for drugs like angiotensin receptor blockers (ARBs) that act on the renin-angiotensin system, a pathway known to be critical in fetal development. jst.go.jp Non-clinical studies for azilsartan medoxomil were conducted in animal models, typically rats and rabbits, to evaluate its effects on fertility and embryo-fetal development. jst.go.jpfda.gov
Findings from these studies indicate that the active moiety, azilsartan, can cross the placental barrier in pregnant rats and is subsequently distributed to the fetus. nih.goveuropa.eu Additionally, azilsartan was detected in the milk of lactating rats, indicating the potential for exposure to nursing offspring. europa.eu This is a characteristic finding for drugs in the ARB class and underscores why their use is contraindicated during pregnancy. jst.go.jp The toxicology studies for azilsartan medoxomil and azilsartan showed largely concordant findings. hres.ca
Q & A
Q. What validated analytical methods are available for quantifying azilsartan medoxomil monopotassium in bulk and formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography–mass spectrometry (LC-MS) are widely used. RP-HPLC methods typically employ C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0–4.0) and UV detection at 254–265 nm . For simultaneous estimation with diuretics (e.g., chlorthalidone), gradient elution protocols are recommended to resolve peaks with retention times of 3–6 minutes for azilsartan . Stability-indicating methods require forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) to validate specificity .
Q. How do pharmacokinetic (PK) parameters of this compound differ between adults and pediatric populations?
Azilsartan medoxomil is a prodrug hydrolyzed to azilsartan in the gastrointestinal tract. In adults, it exhibits a half-life of 11–13 hours, with 42% renal excretion and 55% fecal elimination . Pediatric PK data are limited, but a 2016 study using oral suspensions (10–40 mg) in hypertensive children (6–17 years) showed dose-proportional exposure, with body weight as a key covariate affecting clearance. No significant age-related differences were observed in adolescents vs. adults .
Q. What are the primary degradation products of this compound, and how are they characterized?
Degradation under acidic/alkaline conditions generates azilsartan acid and medoxomil ester derivatives. Oxidative stress produces hydroxylated metabolites, while photolysis yields dimeric impurities. LC-MS with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antihypertensive efficacy between azilsartan medoxomil and other angiotensin II receptor blockers (ARBs)?
Comparative trials highlight azilsartan’s superior 24-hour systolic blood pressure (SBP) reduction vs. olmesartan (−14.5 mmHg vs. −11.9 mmHg) and valsartan (−14.5 mmHg vs. −10.3 mmHg) . Discrepancies arise from study design (e.g., ambulatory vs. clinic BP measurements) and population heterogeneity (e.g., obesity, renal function). Meta-analyses should adjust for baseline SBP, dosing equivalence, and pleiotropic effects (e.g., azilsartan’s insulin sensitivity modulation) .
Q. What methodological approaches optimize azilsartan medoxomil’s solubility and bioavailability in novel formulations?
Nanosuspensions and nanoemulsions enhance aqueous solubility (1.71-fold increase) and intestinal permeability (2.1-fold vs. suspensions). Central composite design (CCD) optimizes variables like oil phase (ethyl oleate), surfactant (Tween 80), and sonication time (90 seconds), achieving droplet sizes <100 nm and >90% drug release . Differential scanning calorimetry (DSC) confirms amorphous state stabilization, critical for dissolution improvement .
Q. How should toxicity studies address pharmacologically mediated effects of azilsartan medoxomil in combination therapies?
Co-administration with chlorthalidone in rats increased urea nitrogen (BUN) and suppressed weight gain due to synergistic RAAS and diuretic effects . Genotoxicity assessments (Ames test, micronucleus assay) for related substances (e.g., M-II metabolite) must follow ICH M7 guidelines, with thresholds set at <0.15% for mutagenic impurities .
Q. What statistical models are recommended for population pharmacokinetics (PopPK) in azilsartan medoxomil studies?
Nonlinear mixed-effects modeling (NONMEM) with covariates (body weight, CYP2C9 polymorphisms) accounts for inter-individual variability. A pediatric PopPK study used a one-compartment model with first-order absorption (Ka = 0.5 h⁻¹) and clearance scaled by body surface area . Bootstrap validation and visual predictive checks (VPCs) ensure model robustness .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
